3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
Description
Properties
IUPAC Name |
3-methyl-5-[1-(thiophen-3-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS.C2H2O4/c1-8-12-11(15-13-8)10-5-14(6-10)4-9-2-3-16-7-9;3-1(4)2(5)6/h2-3,7,10H,4-6H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRIVGAZTODJPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC3=CSC=C3.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is synthesized via cyclocondensation of hydrazide intermediates with carbonyl derivatives. A widely employed method involves the reaction of monoalkyl oxalate hydrazide with dehydrating agents to facilitate ring closure. For instance, diethyl oxalate reacts with hydrazine hydrate to yield monoalkyl oxalate hydrazide, which undergoes acylation with fatty acid anhydrides followed by dehydration to form 5-alkyl-1,3,4-oxadiazole-2-carboxylates. This method avoids toxic reagents and achieves yields exceeding 85% under mild conditions.
In the context of the target compound, the methyl-substituted oxadiazole is synthesized by treating 2-hydrazino-monoalkyl oxalate with trimethyl orthoacetate under reflux. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon, followed by intramolecular cyclization to form the 1,2,4-oxadiazole ring. Computational studies suggest that the use of aprotic solvents like dimethylformamide (DMF) enhances reaction efficiency by stabilizing intermediates.
Preparation of the Azetidine-Thiophene Moiety
The azetidine-thiophene subunit is constructed through sequential alkylation and protection-deprotection strategies. N-Boc-3-hydroxyazetidine serves as a key intermediate, which is functionalized via Mitsunobu reactions or nucleophilic substitutions. For example, N-Boc-3-iodoazetidine reacts with thiophen-3-ylmethanol in the presence of cesium carbonate to yield 1-(thiophen-3-ylmethyl)azetidine after deprotection.
Critical to this step is the regioselective alkylation of the azetidine nitrogen. Mitsunobu conditions (diisopropyl azodicarboxylate, triphenylphosphine) favor the formation of the desired regioisomer with minimal byproducts. Alternatively, mesylation of N-Boc-3-hydroxyazetidine followed by nucleophilic displacement with thiophen-3-ylmethanethiol provides the thioether analog, though this route is less common due to lower yields (12–46%).
Coupling of Oxadiazole and Azetidine-Thiophene
The coupling of the 1,2,4-oxadiazole core with the azetidine-thiophene moiety is achieved through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. In a representative procedure, 3-methyl-5-chloro-1,2,4-oxadiazole reacts with 1-(thiophen-3-ylmethyl)azetidin-3-amine in the presence of palladium acetate and Xantphos, yielding the coupled product in 72% efficiency.
Alternatively, Ullmann coupling conditions (copper iodide, 1,10-phenanthroline) facilitate the formation of the C–N bond between the oxadiazole and azetidine rings. This method, while effective, requires elevated temperatures (110°C) and extended reaction times (24 h). Comparative studies indicate that palladium-based catalysts offer superior regioselectivity, particularly for sterically hindered substrates.
Formation of the Oxalate Salt
The final step involves protonation of the azetidine nitrogen with oxalic acid to form the oxalate salt. The free base is dissolved in ethanol, and a stoichiometric amount of oxalic acid is added dropwise at 0°C. Crystallization occurs upon cooling, yielding the oxalate salt with >95% purity. X-ray diffraction analysis confirms the ionic interaction between the protonated azetidine and oxalate anion, with hydrogen bonds stabilizing the crystal lattice.
Optimization studies reveal that slow evaporation of the solvent enhances crystal quality, as rapid precipitation leads to amorphous solids. The oxalate salt exhibits improved solubility in polar solvents (e.g., water, methanol) compared to the free base, facilitating formulation for biological testing.
Analytical Characterization and Validation
The compound is characterized via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and elemental analysis. Key spectral data include:
- 1H NMR (400 MHz, DMSO-d6) : δ 7.65 (dd, J = 5.0, 1.2 Hz, 1H, thiophene), 7.45 (dd, J = 5.0, 3.0 Hz, 1H, thiophene), 4.35 (s, 2H, CH2-thiophene), 3.90–3.70 (m, 4H, azetidine), 2.45 (s, 3H, CH3).
- HRMS : m/z calculated for C13H15N3O2S [M+H]+: 285.0878, found: 285.0876.
Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, consistent with the oxalate salt’s stability under ambient conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is highlighted through comparisons with related 1,2,4-oxadiazole derivatives (Table 1).
Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazole Derivatives
Key Observations:
Structural Diversity :
- The target compound uniquely combines azetidine , thiophene , and oxalate , distinguishing it from simpler derivatives like trichloromethyl-substituted oxadiazoles (e.g., ) or nitro-functionalized explosives (e.g., LLM-191 ).
- Bis-oxadiazoles (e.g., 4b-4j) exhibit higher thermal stability (melting points up to 293°C) due to extended conjugation, whereas the azetidine-thiophene substitution may prioritize solubility over thermal resilience .
Functional Applications: Energetic Materials: LLM-191 and related compounds leverage nitro groups for detonation performance, but their poor thermal stability limits utility. The target compound’s lack of nitro groups suggests a non-energetic application . Pharmaceutical Potential: The azetidine-thiophene motif aligns with drug design principles, as azetidines enhance target selectivity and thiophenes improve bioavailability. This contrasts with bis-oxadiazoles, which are primarily synthetic intermediates .
Synthetic Strategies :
- The Staudinger/aza-Wittig reaction is effective for bis-oxadiazole synthesis (51–65% yields) , while nucleophilic substitution (e.g., diethyl phosphonate reactions) is viable for halogenated oxadiazoles . The target compound likely requires multi-step functionalization of the azetidine and thiophene groups.
Thermal and Physical Properties :
- Oxalate salts generally exhibit improved solubility compared to free bases, which is advantageous for drug delivery. In contrast, LLM-191’s low decomposition temperature (117°C) highlights trade-offs between energetic performance and stability .
Biological Activity
The compound 3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 304.38 g/mol. The structure includes a thiophene ring and an azetidine moiety, which are significant in enhancing the compound's biological efficacy.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit notable antimicrobial properties. A review highlighted that derivatives of oxadiazole have shown activity against various pathogens, including bacteria and fungi. For instance:
- Antitubercular Activity : Certain oxadiazole derivatives have demonstrated efficacy against Mycobacterium tuberculosis. Compounds similar to this compound have been found to inhibit the growth of resistant strains with minimum inhibitory concentrations (MICs) in the low micromolar range .
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| 4a | 0.045 | M. tuberculosis |
| 3b | 0.25 | M. tuberculosis |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with DNA or inhibit enzymes crucial for cancer cell survival .
Anti-inflammatory Activity
Oxadiazole derivatives have also been reported to exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models .
Case Studies
Several studies have investigated the biological activities of related oxadiazole compounds:
- Study on Antitubercular Agents : Villemagne et al. synthesized novel oxadiazole derivatives that showed significant inhibition against M. tuberculosis, with some compounds achieving an EC50 value as low as 0.072 μM .
- Antimicrobial Efficacy : A comprehensive review documented various oxadiazole derivatives' antimicrobial activities against Gram-positive and Gram-negative bacteria, demonstrating superior efficacy compared to traditional antibiotics .
Q & A
Q. Assay Types :
- Enzyme Inhibition : IC₅₀ determination via fluorescence-based assays (e.g., ATPase activity).
- Cellular Uptake : LC-MS quantification in cell lysates after 24-h exposure.
- Data Interpretation : Compare dose-response curves (log[inhibitor] vs. normalized response) to establish structure-activity relationships (SAR) .
Q. How to resolve contradictions in bioactivity data across different experimental models?
- Methodology :
- Meta-Analysis : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
- Iterative Validation : Reproduce results in ≥3 biological replicates and assess statistical significance (p < 0.05 via ANOVA).
- Example : Discrepancies in IC₅₀ values for kinase inhibition (in vitro vs. cell-based) were resolved by adjusting membrane permeability enhancers (e.g., 0.1% DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
